An In-depth Technical Guide to 4-Fluoro-7-nitrobenzofurazan (NBD-F): Properties, Reactivity, and Applications in Scientific Research
An In-depth Technical Guide to 4-Fluoro-7-nitrobenzofurazan (NBD-F): Properties, Reactivity, and Applications in Scientific Research
This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and key applications of 4-Fluoro-7-nitrobenzofurazan, a pivotal reagent in the field of bioanalytical chemistry. Designed for researchers, scientists, and drug development professionals, this document offers in-depth, field-proven insights into the effective utilization of this versatile fluorogenic probe.
Introduction and Nomenclature
4-Fluoro-7-nitrobenzofurazan, commonly known as NBD-F, is a highly efficient fluorogenic reagent primarily used for the sensitive detection of primary and secondary amine-containing compounds.[1] It is important to clarify a potential point of confusion regarding its nomenclature. While the topic refers to "4-(Dimethylamino)-7-nitrobenzofurazan," this describes the fluorescent product formed after NBD-F reacts with a molecule containing a dimethylamino group. The reagent itself, with the CAS Registry Number 29270-56-2, possesses a fluorine atom at the 4-position, which is the reactive site for nucleophilic substitution.[2] NBD-F itself is essentially non-fluorescent, a property that makes it an excellent tool for reducing background signal in fluorescence-based detection assays.[1][2] Upon reaction with amines or thiols, it forms stable, highly fluorescent adducts, enabling the quantification of a wide array of biologically significant molecules.[3][4][5]
Physicochemical and Spectral Properties
A thorough understanding of the fundamental properties of NBD-F is crucial for its effective application in experimental design. These properties dictate its handling, storage, and the optimal conditions for its use in derivatization reactions.
General and Physical Properties
| Property | Value | Source |
| Chemical Name | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | [2] |
| Synonyms | NBD-F, 4-Fluoro-7-nitrobenzofurazan | [2] |
| CAS Number | 29270-56-2 | [3][6] |
| Molecular Formula | C₆H₂FN₃O₃ | [6] |
| Molecular Weight | 183.10 g/mol | [5][6] |
| Appearance | White to yellow to green powder/crystal | |
| Melting Point | 55 °C | |
| Solubility | Soluble in DMSO, Chloroform, Acetonitrile, Methanol | [3][4][5] |
Spectral Characteristics
The utility of NBD-F as a fluorescent label is defined by its spectral properties, particularly the significant fluorescence of its derivatives compared to the native reagent.
| Spectral Property | Value | Notes | Source |
| Excitation Maximum (λex) | ~467-470 nm | For NBD-amine adducts | [2][5][7] |
| Emission Maximum (λem) | ~530-539 nm | For NBD-amine adducts | [2][5][7] |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | In DMSO | [5][8] |
| Quantum Yield (Φ) | Low (0.01 - 0.3) | Highly dependent on the local environment; fluorescence is significantly quenched in aqueous environments. | [8] |
The large Stokes shift and emission in the green region of the visible spectrum make NBD derivatives suitable for detection with common fluorescence instrumentation and reduce interference from background autofluorescence.
Reactivity and Derivatization Chemistry
The core utility of NBD-F lies in its reactivity towards nucleophiles, particularly primary and secondary amines, as well as thiols. This reactivity is the basis for its widespread use as a derivatization agent.
Mechanism of Action: Nucleophilic Aromatic Substitution
NBD-F reacts with amines and thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[1][9] The strong electron-withdrawing nitro group at the 7-position increases the electrophilicity of the carbon atom at the 4-position, making it susceptible to nucleophilic attack.[9] The fluoride ion is an excellent leaving group, facilitating a rapid and often high-yield reaction under mild, slightly alkaline conditions.[1] This reaction is significantly faster than that of its chloro-analogue, NBD-Cl.[5]
The general reaction scheme is depicted below:
Caption: Reaction of NBD-F with a primary amine.
Optimization of Reaction Conditions
The efficiency of the derivatization reaction is influenced by several key parameters that must be optimized for each specific application:
-
pH: The reaction is typically carried out under alkaline conditions (pH 8-10) to ensure the amine nucleophile is in its deprotonated, more reactive state.[4]
-
Temperature: Moderate heating (e.g., 50-60°C) is often employed to accelerate the reaction rate.[3][4]
-
Reaction Time: The high reactivity of NBD-F allows for short reaction times, often ranging from a few minutes to 30 minutes.[3][4]
-
Solvent: The reaction is frequently performed in a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol to ensure the solubility of both the analyte and NBD-F.[3][4]
Key Applications and Experimental Protocols
NBD-F is a cornerstone reagent for the sensitive quantification of low-molecular-weight amines and thiols in complex biological matrices. Its primary application is as a pre-column derivatization agent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[10]
Analysis of Amino Acid Neurotransmitters
NBD-F is extensively used for the analysis of amino acid neurotransmitters such as glutamate, GABA, glycine, and aspartate.[1][3]
Experimental Protocol: Derivatization of Amino Acids in Rat Hippocampi Supernatant for HPLC-UV/Fluorescence Detection [3]
This protocol is adapted from Wu X, et al. (2014) for the determination of amino acid neurotransmitters.[3]
-
Reagent Preparation:
-
NBD-F Stock Solution (0.1 M): Accurately weigh 18.3 mg of NBD-F and dissolve in 1 mL of acetonitrile. Store this solution protected from light at -20°C.
-
Borate Buffer: Prepare a suitable borate buffer solution (e.g., 10 mM, pH 10).[4]
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, mix the following:
-
100 µL of sample supernatant or amino acid standard solution.
-
175 µL of borate buffer.
-
200 µL of acetonitrile.
-
25 µL of NBD-F working solution (diluted from stock as needed).
-
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 60°C for 7 minutes, ensuring the tubes are protected from light.[3]
-
After incubation, immediately cool the tubes to room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the final reaction mixture into a pre-equilibrated HPLC system.[3]
-
Detection:
-
Fluorescence Detector: λex = 470 nm, λem = 530 nm.
-
UV Detector: Wavelength as determined by the absorption maximum of the NBD-amino acid adduct.
-
-
Caption: Workflow for NBD-F derivatization of amino acids.
Determination of Biogenic Amines and Other Analytes
The versatility of NBD-F extends to the labeling of other primary and secondary amines, including catecholamines (e.g., dopamine, norepinephrine), indolamines (e.g., serotonin), and various pharmaceutical compounds.[1][10] The principles of derivatization remain the same, though reaction conditions may require optimization for each specific analyte.
Handling, Storage, and Safety
As a highly reactive chemical, proper handling and storage of NBD-F are imperative to maintain its efficacy and ensure laboratory safety.
-
Storage: NBD-F should be stored frozen at temperatures below -15°C, protected from light and moisture.[5] Stock solutions in acetonitrile or DMSO should also be stored at -20°C or -80°C and used within a month or six months, respectively.[3][11]
-
Safety: NBD-F is an irritant. Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, should be observed. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a powerful and versatile fluorogenic reagent that has become an indispensable tool in bioanalytical chemistry. Its high reactivity, the stability of its fluorescent derivatives, and favorable spectral properties allow for the highly sensitive detection and quantification of a vast range of primary and secondary amine- and thiol-containing compounds. By understanding its chemical properties and optimizing derivatization protocols, researchers can effectively leverage NBD-F to achieve reliable and reproducible results in chromatography, electrophoresis, and other analytical techniques.
References
-
Alnajjar, A. O., et al. (2022). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Journal of Chemical Research. [Link]
-
ResearchGate. (2025). Utility of 4-Chloro-7-Nitrobenzofurazan (NBD-CI) for the Spectrophotometric and Spectrofluorometric Determination of Several Antihistamine and Antihypertensive Drugs. [Link]
-
RSC Publishing. (2014). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. [Link]
-
Dojindo Molecular Technologies. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. [Link]
-
National Institutes of Health (NIH). (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
-
PubMed Central. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. [Link]
-
ResearchGate. (2011). Application of NBD-F for the determination of amines, amino acids and... [Link]
-
Dojindo Molecular Technologies. Derivatization Reagent for HPLC NBD-F. [Link]
-
Wikipedia. 4-Fluoro-7-nitrobenzofurazan. [Link]
-
Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]
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